![molecular formula C19H13F2N3O2S2 B6480455 2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896679-14-4](/img/structure/B6480455.png)
2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b] pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that this compound showed potent PI3K inhibitory activity .
Synthesis Analysis
The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of the compound was analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The compound was tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that this compound showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 163–165 °C . The 1H NMR (400 MHz, DMSO-d6) δ values are as follows: 10.18 (s, 1H), 8.21 (s, 1H), 7.72 (s, 1H), 7.71–7.65 (m, 1H), 7.60–7.52 (m, 1H), 7.22–7.16 (m, 1H), 3.62 (s, 3H), 1.29 (s, 12H) .Scientific Research Applications
Phosphoinositide 3-Kinase Inhibitors
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies .
Antioxidant
Thiazole derivatives, like the one , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Analgesic
Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . They could potentially be used in the development of new pain relief medications .
Anti-Inflammatory
These compounds have shown anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation .
Antimicrobial and Antifungal
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents .
Antiviral
Thiazole derivatives have demonstrated antiviral activity . They could potentially be used in the development of new antiviral drugs .
Diuretic
Thiazole derivatives have been associated with diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium .
Anticonvulsant
Thiazole derivatives have shown anticonvulsant effects . This suggests potential use in the treatment of epilepsy and other conditions characterized by seizures .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Mode of Action
It is known that the sulfonamide functionality is important for inhibitory activity . The compound’s interaction with its targets likely involves the formation of hydrogen bonds, as suggested by the presence of the sulfonamide group .
Biochemical Pathways
Compounds with similar structures have been reported to interact with a wide range of receptor targets , suggesting that F0695-0117 may also affect multiple biochemical pathways.
Pharmacokinetics
The presence of the benzothiazole and thiazolo benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that F0695-0117 may also have diverse molecular and cellular effects.
Future Directions
The compound has shown potent PI3K inhibitory activity, suggesting its potential as a therapeutic agent . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis process. Additionally, more studies are needed to fully understand its mechanism of action and to evaluate its safety profile.
properties
IUPAC Name |
2,5-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-9-12(18-23-16-3-2-8-22-19(16)27-18)4-7-15(11)24-28(25,26)17-10-13(20)5-6-14(17)21/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRIKKBFZVJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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